"7-(3,4-Difluorophenyl)-7-oxoheptanoic acid" chemical properties
"7-(3,4-Difluorophenyl)-7-oxoheptanoic acid" chemical properties
An In-Depth Technical Guide to 7-(3,4-Difluorophenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Applications
Abstract
7-(3,4-Difluorophenyl)-7-oxoheptanoic acid is a specialized bifunctional molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique architecture, which combines a difluorinated aromatic ring, a ketone, and a terminal carboxylic acid, makes it a highly versatile building block for advanced organic synthesis. The presence of the 3,4-difluorophenyl moiety is particularly notable, as this functional group is frequently employed in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation with mechanistic insights, details expected analytical characterization, and explores its potential applications as a pharmaceutical intermediate and a linker for bifunctional molecules like PROTACs.
Physicochemical and Computed Properties
The empirical data for 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid is not extensively documented in publicly accessible literature. However, its fundamental properties can be derived from its chemical structure and comparison with analogous compounds. The properties of its constitutional isomer, 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid, and its non-fluorinated parent compound, 7-oxo-7-phenylheptanoic acid, provide valuable reference points.[1][2]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₄F₂O₃ | (Identical to isomer)[1] |
| Molecular Weight | 256.25 g/mol | (Identical to isomer)[1] |
| Appearance | White to off-white powder | (Predicted) |
| Melting Point | Not determined (Analog: 83-86°C) | [2] |
| Boiling Point | Not determined (Analog: 396°C) | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | (Predicted) |
| CAS Number | Not assigned | N/A |
| InChI | InChI=1S/C13H14F2O3/c14-10-7-8(11(15)6-10)13(18)5-3-1-2-4-12(16)17/h6-7,9H,1-5H2,(H,16,17) | (Computed) |
| SMILES | O=C(O)CCCCCC(=O)C1=CC(=C(F)C=C1)F | (Computed) |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach for synthesizing 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of 1,2-difluorobenzene.[3][4] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial aryl-ketone bond.
Primary Synthetic Route: Friedel-Crafts Acylation
Causality and Rationale : The Friedel-Crafts acylation is the chosen method due to its efficiency in creating a carbon-carbon bond between an aromatic ring and an acyl group.[4] The reaction utilizes a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like pimeloyl chloride or pimelic anhydride.[5] 1,2-difluorobenzene serves as the nucleophilic aromatic substrate. The fluorine atoms are deactivating groups but are ortho, para-directing. Acylation is expected to occur predominantly at the position para to the C4-fluorine, which is sterically accessible and electronically favored.
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol
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Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM). The inert atmosphere is critical to prevent moisture from deactivating the Lewis acid catalyst.
-
Catalyst Suspension : Cool the solvent to 0°C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents). The suspension should be stirred vigorously.
-
Acylating Agent Addition : In a separate flask, dissolve pimelic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0°C. Allow the mixture to stir for 30 minutes to facilitate the formation of the acylium ion intermediate complex.
-
Aromatic Substrate Addition : Add 1,2-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quenching and Workup : Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the carboxylate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[6][7]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Spectroscopic and Analytical Characterization
Structural verification of the synthesized compound relies on a combination of standard spectroscopic techniques. The following are the expected spectral characteristics:
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¹H NMR : The spectrum should feature a complex multiplet in the aromatic region (approx. 7.5-7.9 ppm) corresponding to the three protons on the difluorophenyl ring. The aliphatic chain will exhibit distinct signals: two triplets at approximately 2.9-3.1 ppm (α to the ketone) and 2.3-2.5 ppm (α to the carboxylic acid), and multiplets in the 1.6-1.8 ppm range for the remaining methylene protons. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm).
-
¹³C NMR : The spectrum will show two carbonyl signals, one for the ketone (~195-200 ppm) and one for the carboxylic acid (~175-180 ppm). The aromatic region will display multiple signals, with characteristic large C-F coupling constants. The aliphatic carbons will resonate in the 20-40 ppm range.
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¹⁹F NMR : Two distinct signals are expected for the non-equivalent fluorine atoms, showing coupling to each other (ortho coupling) and smaller couplings to the adjacent aromatic protons.
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IR Spectroscopy : Key vibrational bands will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).
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Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be readily observable at an m/z corresponding to the molecular weight of 256.25.
Potential Applications and Research Directions
The bifunctional nature of 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid makes it a valuable tool for researchers in drug discovery and materials science.
Caption: Relationship between molecular features and applications.
Intermediate in Pharmaceutical Synthesis
This molecule is an excellent starting point for the synthesis of complex pharmaceutical agents. The non-fluorinated analog, 7-oxo-7-phenylheptanoic acid, is a known intermediate for Seratrodast, a thromboxane A2 receptor antagonist.[2] By analogy, 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid can be used to create novel analogs where the difluoro-substitution could improve pharmacokinetic properties such as metabolic stability and target engagement.[8][9]
Linker for Bifunctional Molecules
The development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules is a rapidly growing field in drug discovery. These constructs require linkers to connect a target-binding warhead to a ligase-recruiting element. With its defined length and two distinct reactive handles—the carboxylic acid (for amidation) and the ketone (for reductive amination or hydrazone formation)—this compound is an ideal candidate for linker synthesis.[10] The aliphatic chain provides spatial separation, while the functional groups allow for controlled, orthogonal conjugation strategies.
Safety and Handling
Specific toxicology data for 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid is not available. However, based on data for related keto-acids, the compound should be handled with care in a well-ventilated laboratory fume hood.[11] It is predicted to be a skin and eye irritant.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid. Retrieved from [Link].
- Google Patents (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Synthonix (n.d.). 7-(tert-Butoxy)-7-oxoheptanoic acid. Retrieved from [Link].
- Abouzid, K. et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439.
-
The Organic Chemistry Tutor (2020). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link].
-
Amerigo Scientific (n.d.). 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid. Retrieved from [Link].
-
Organic Syntheses (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link].
-
Organic Syntheses (n.d.). Procedure for the Synthesis of 2-tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[10][11]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester. Retrieved from [Link].
- Google Patents (n.d.). WO2001009064A1 - Friedel-crafts acylation in a static micromixer.
-
Hussain, Z. et al. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o994. Retrieved from [Link].
-
Yamato, T. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(12), 393. Retrieved from [Link].
-
Stolar, T. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1415–1423. Retrieved from [Link].
-
ChemRxiv (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Retrieved from [Link].
-
Mondal, S. et al. (2016). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 3(11), 1438-1446. Retrieved from [Link].
-
Reddy, G. et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 1-10. Retrieved from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from [Link].
Sources
- 1. 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 10. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]
- 11. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
